7-(Pyrrolidine-1-sulfonyl)-1,2,3,4-tetrahydroisoquinoline

Lipophilicity CNS penetration Drug design

7-(Pyrrolidine-1-sulfonyl)-1,2,3,4-tetrahydroisoquinoline (CAS 1082315-88-5, MF C13H18N2O2S, MW 266.36) belongs to the tetrahydroisoquinoline (THIQ) sulfonamide class, combining a saturated isoquinoline core with a pyrrolidine-1-sulfonyl substituent at the 7-position. The scaffold is a privileged motif in medicinal chemistry, historically validated by the clinical candidate SKF 29661 (1,2,3,4-tetrahydroisoquinoline-7-sulfonamide, CAS 31404-61-2), a potent phenylethanolamine N-methyltransferase (PNMT) inhibitor with Ki = 280 nM.

Molecular Formula C13H18N2O2S
Molecular Weight 266.36 g/mol
Cat. No. B13207657
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(Pyrrolidine-1-sulfonyl)-1,2,3,4-tetrahydroisoquinoline
Molecular FormulaC13H18N2O2S
Molecular Weight266.36 g/mol
Structural Identifiers
SMILESC1CCN(C1)S(=O)(=O)C2=CC3=C(CCNC3)C=C2
InChIInChI=1S/C13H18N2O2S/c16-18(17,15-7-1-2-8-15)13-4-3-11-5-6-14-10-12(11)9-13/h3-4,9,14H,1-2,5-8,10H2
InChIKeyBJIQCEWRMJYFAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-(Pyrrolidine-1-sulfonyl)-1,2,3,4-tetrahydroisoquinoline — Chemical Identity, Scaffold Context, and Procurement-Relevant Baseline


7-(Pyrrolidine-1-sulfonyl)-1,2,3,4-tetrahydroisoquinoline (CAS 1082315-88-5, MF C13H18N2O2S, MW 266.36) belongs to the tetrahydroisoquinoline (THIQ) sulfonamide class, combining a saturated isoquinoline core with a pyrrolidine-1-sulfonyl substituent at the 7-position. The scaffold is a privileged motif in medicinal chemistry, historically validated by the clinical candidate SKF 29661 (1,2,3,4-tetrahydroisoquinoline-7-sulfonamide, CAS 31404-61-2), a potent phenylethanolamine N-methyltransferase (PNMT) inhibitor with Ki = 280 nM [1]. The target compound differentiates itself through a tertiary, cyclic sulfonamide architecture that eliminates one hydrogen bond donor relative to primary sulfonamide analogs, imparting distinct physicochemical and potentially pharmacokinetic properties relevant for CNS-targeted programs [2]. Vendor-reported purity is ≥95% (AKSci) to ≥97% (MolCore) .

Why 7-(Pyrrolidine-1-sulfonyl)-1,2,3,4-tetrahydroisoquinoline Cannot Be Replaced by Generic THIQ Sulfonamides


Tetrahydroisoquinoline-7-sulfonamides are not interchangeable. The established SAR around the 7-sulfonamide position reveals that substitution profoundly alters PNMT inhibitory potency: the primary sulfonamide SKF 29661 exhibits Ki = 280 nM, whereas elaborated N-arylsulfonamide analogs achieve Ki values as low as 1.0 nM—a >250-fold affinity gain . Furthermore, moving the sulfonamide from the 7- to the 2-position eliminates PNMT activity entirely, underscoring positional criticality [1]. The pyrrolidine-1-sulfonyl group confers a tertiary sulfonamide character that eliminates the sulfonamide –NH2 hydrogen bond donor, directly affecting lipophilicity (logP ~1.42 vs. cLogP -0.02 for SKF 29661), TPSA, and blood-brain barrier permeability, making substitution by primary or regioisomeric sulfonamides unsuitable for any program requiring matched CNS exposure or target engagement profiles [2].

Quantitative Differentiation Evidence: 7-(Pyrrolidine-1-sulfonyl)-1,2,3,4-tetrahydroisoquinoline vs. Closest Structural Analogs


Lipophilicity (logP) Differential vs. SKF 29661: A 1.44-Unit Increase Driving CNS Permeability

7-(Pyrrolidine-1-sulfonyl)-1,2,3,4-tetrahydroisoquinoline displays a vendor-reported logP of 1.424 [1], compared to cLogP = -0.02 for the primary sulfonamide SKF 29661 [2]. This +1.44 logP shift represents a ~27-fold increase in theoretical octanol-water partition coefficient, moving the compound from a hydrophilic character into the optimal CNS drug space (logP 1–3). The tertiary sulfonamide eliminates one hydrogen bond donor, consistent with the lipophilicity gain and a lower TPSA penalty, which is directly relevant for passive blood-brain barrier permeation.

Lipophilicity CNS penetration Drug design

Hydrogen Bond Donor Count Reduction vs. Primary Sulfonamide Comparators

The target compound contains exactly 1 hydrogen bond donor (the THIQ secondary amine), whereas the primary sulfonamide comparator SKF 29661 contains 2 donors (THIQ NH + sulfonamide –NH2) [1]. This reduction in HBD count is a well-established determinant of passive membrane permeability, with an ideal HBD count ≤3 for oral bioavailability and ≤1 for optimal CNS penetration [2]. By eliminating one HBD, the pyrrolidine-1-sulfonyl group aligns the compound closer to CNS-optimized physiochemical property space.

Hydrogen bonding Permeability Property-based design

Molecular Weight and Rotatable Bond Disparity: Basis for Different ADME Profiles

7-(Pyrrolidine-1-sulfonyl)-1,2,3,4-tetrahydroisoquinoline has a molecular weight of 266.36 Da and 2 rotatable bonds [1], compared to 212.27 Da and 1 rotatable bond for the minimal primary sulfonamide SKF 29661 . The addition of the pyrrolidine ring increases MW by 54.09 Da (ΔMW = 25.5%) while adding one additional rotatable bond, placing the compound closer to the center of oral drug property space (MW < 500 Da; rotatable bonds < 10). This intermediate complexity may confer increased conformational flexibility without violating standard drug-likeness filters.

Molecular properties ADME Fragment-based design

Regioisomeric Specificity: 2-Sulfonamide Analogs Lack Target Enzyme Activity

Relocation of the sulfonamide from the 7-position to the 2-position of the THIQ scaffold abrogates PNMT inhibitory activity. 2-(Pyrrolidine-1-sulfonyl)-1,2,3,4-tetrahydroisoquinoline, the direct regioisomer of the target compound, has no reported PNMT inhibition [1]. This contrasts sharply with the 7-substituted series, where Ki values range from 1.0 nM to 280 nM depending on sulfonamide elaboration . The strict positional requirement underscores that even structurally identical substituents at alternative positions cannot serve as functional substitutes.

Regioisomerism Structure–activity relationship Target selectivity

Storage Stability and Commercial Purity: Ready-to-Use Standard vs. Custom Synthesis

The target compound is commercially available with purity ≥95% (AKSci) to ≥97% (MolCore) and is shipped at room temperature with long-term storage at 2–8°C , whereas many related THIQ sulfonamide analogs require custom synthesis or are stored at -20°C under inert atmosphere . This logistical advantage reduces procurement lead times and quality assurance burden for HTS or in vitro pharmacology campaigns.

Compound management Reproducibility Procurement

Class-Level PNMT Inhibitory Potency Gain via 7-Sulfonamide Elaboration

The THIQ-7-sulfonamide scaffold supports dramatic potency improvements through sulfonamide nitrogen substitution. The primary sulfonamide SKF 29661 has Ki = 280 nM, whereas even modest N-alkyl derivatives achieve Ki values of 130–220 nM, and N-aryl derivatives reach Ki = 1.0 nM—a 280-fold increase . The pyrrolidine-1-sulfonyl group constitutes a conformationally constrained tertiary sulfonamide that may achieve improved occupancy through hydrophobic contacts in the PNMT active site, as observed for analogous N-substituted sulfonamides in co-crystal structures [1]. Direct experimental Ki data for the target compound is not yet publicly available; however, its structural alignment with potent N-substituted analogs suggests potential for sub-100 nM potency.

PNMT inhibition SAR Catecholamine biosynthesis

Optimal Research and Industrial Application Scenarios for 7-(Pyrrolidine-1-sulfonyl)-1,2,3,4-tetrahydroisoquinoline


CNS-Targeted Drug Discovery: Lead Optimization Leveraging Favorable logP and Reduced HBD Count

With a measured logP of 1.424 and only one hydrogen bond donor, this compound enters CNS drug property space where the reference compound SKF 29661 (cLogP -0.02; 2 HBD) falls outside [1]. Medicinal chemists can use it as a scaffold for designing brain-penetrant PNMT inhibitors or other CNS-active THIQ derivatives, capitalizing on the tertiary sulfonamide to balance solubility and passive permeability.

Fragment-Based Screening Library Component with Positional Specificity

Because 2-sulfonamide regioisomers are catalytically inactive, the 7-sulfonamide isomer provides a specific, biologically validated anchor point for target engagement screens [2]. Its commercial availability at 95%+ purity and room-temperature shipping stability supports inclusion in HTS libraries targeting PNMT or related S-adenosylmethionine-dependent methyltransferases.

Chemical Biology Probe Development: Catecholaminergic Pathway Modulation

The class-level SAR demonstrates that 7-sulfonamide N-substitution yields up to 280-fold increases in PNMT inhibitory potency [3]. This compound can serve as a chemical biology probe precursor to interrogate epinephrine biosynthesis, with the pyrrolidine ring offering a vector for installing reporter groups or affinity tags while maintaining structural pre-organization for PNMT binding.

Contract Research: Validated Intermediate for Parallel Library Synthesis

With a robust scaffold, reliable vendor purity (≥95%), and straightforward derivatization at the secondary amine (THIQ N-2 position), this compound is ideal for parallel library synthesis by CROs. Structural flexibility from the conformationally constrained pyrrolidine sulfonamide enables diversification into focused libraries targeting G protein-coupled receptors such as the histamine H3 receptor, as precedented by Sanofi THIQ sulfonamide patents [4].

Quote Request

Request a Quote for 7-(Pyrrolidine-1-sulfonyl)-1,2,3,4-tetrahydroisoquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.